molecular formula C15H15BOPS B1625265 Acetylthiomethyl-diphenylphosphine borane complex CAS No. 446822-71-5

Acetylthiomethyl-diphenylphosphine borane complex

Cat. No.: B1625265
CAS No.: 446822-71-5
M. Wt: 285.1 g/mol
InChI Key: WOWHSIZUGNRROK-UHFFFAOYSA-N
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Description

Acetylthiomethyl-diphenylphosphine borane complex (CAS: 446822-71-5, C₁₅H₁₈BOPS) is a borane-stabilized phosphine derivative used in biochemical synthesis, particularly in Staudinger ligation for cyclic peptide synthesis . The borane group confers stability against oxidation and is removable under mild acidic or basic conditions, regenerating the active phosphine for subsequent reactions with azides . Developed by Raines et al., this compound exhibits a melting point of 52–55°C and is noted for its efficiency in controlled ligation processes under physiological conditions . Its structural uniqueness lies in the acetylthiomethyl group and diphenylphosphine backbone, which influence reactivity and selectivity in bioconjugation applications.

Properties

InChI

InChI=1S/C15H15OPS.B/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11H,12H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWHSIZUGNRROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BOPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460631
Record name AGN-PC-005LSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446822-71-5
Record name AGN-PC-005LSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylthiomethyl-diphenylphosphine borane complex
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Chemical Reactions Analysis

Acetylthiomethyl-diphenylphosphine borane complex undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

Traceless Staudinger Ligation Reagent

The acetylthiomethyl-diphenylphosphine borane complex is primarily known for its application in the Staudinger ligation, a method used to form amide bonds between azides and phosphinothioesters. The borane group in this complex serves as a protective group that stabilizes the phosphine against oxidation, making it suitable for various chemical reactions.

  • Mechanism : The reaction proceeds by first reacting the phosphinothioester with an azide under mild conditions. The presence of the borane group allows for the selective elimination of the phosphine in the presence of water, leading to the formation of a native amide bond without leaving any trace of the phosphine .
  • Applications :
    • Peptide Synthesis : This complex is extensively used in synthesizing cyclic peptides and modifying existing peptide structures. Its ability to facilitate clean amide bond formation is particularly valuable in peptide chemistry .
    • Bioconjugation : The traceless nature of this ligation method allows for the attachment of biomolecules without residual functional groups that could interfere with biological activity .

Role in Catalysis

The this compound also finds applications in catalysis:

  • Catalytic Activity : It can act as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates. The phosphine component can facilitate nucleophilic attacks, making it useful in reactions such as cross-coupling and other catalytic processes .
  • Dibenzophospholes Synthesis : Recent studies have shown that this compound can be used to synthesize dibenzophospholes through reactions with arynes. These dibenzophospholes have potential applications in organic electronics and optoelectronics due to their unique electronic properties .

Molecular Electronics

In the field of molecular electronics, this compound has been investigated for its electronic properties:

  • Single-Molecule Conductance Studies : Research has demonstrated that compounds containing diphenylphosphine moieties can be utilized to study single-molecule conductance. The stability provided by the borane group allows for detailed investigations into how molecular junctions behave under applied electric fields .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Traceless Staudinger LigationFacilitates amide bond formation between azides and phosphinothioestersEfficient synthesis of cyclic peptides; minimal side products .
CatalysisActs as a catalyst in organic transformationsEffective in synthesizing dibenzophospholes; enhances nucleophilic attack mechanisms .
Molecular ElectronicsInvestigated for use in single-molecule conductance studiesProvides insights into junction stability and electronic behavior under varying conditions .

Mechanism of Action

The mechanism of action of Acetylthiomethyl-diphenylphosphine borane complex involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is known that the compound exerts its effects by modulating key biological pathways. This modulation can lead to changes in cellular processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Stability and Reactivity

  • Borane’s Role : The borane group in acetylthiomethyl-diphenylphosphine borane stabilizes the phosphine moiety, preventing oxidation during storage and handling. This contrasts with PB1, where borane facilitates redox-mediated protein interactions .
  • Deprotection Conditions : Unlike borane complexes requiring harsh conditions (e.g., HF2P-BH₃ in ), the acetylthiomethyl-diphenylphosphine derivative undergoes mild deprotection, making it biocompatible for peptide ligation .
  • Charge and Solubility : The neutral charge of methyphosphine diester borane (Compound 25) enhances cellular uptake, whereas the acetylthiomethyl-diphenylphosphine complex becomes negatively charged post-deprotection, influencing its solubility and reactivity .

Structural Insights from Spectroscopy

  • NMR Shifts : In barium phosphidoboranes (), ³¹P NMR shifts (δP −22.6 ppm) and ¹¹B shifts (δB −32.5 ppm) reflect electronic effects from metal coordination. For acetylthiomethyl-diphenylphosphine borane, similar techniques would highlight the electron-withdrawing acetylthiomethyl group’s impact on phosphorus-borane bonding .
  • Bond Geometry : Borane coordination in HF2P-BH₃ shortens P-F bonds and increases bond angles (), a trend likely applicable to the acetylthiomethyl-diphenylphosphine complex, where borane may similarly rigidify the phosphine structure .

Biological Activity

Acetylthiomethyl-diphenylphosphine borane complex is a compound of increasing interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The this compound features a phosphine-borane framework, which is known for its ability to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it a valuable reagent in synthetic chemistry and a candidate for therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to modulate key biological pathways. Research indicates that phosphine-borane complexes can act as intracellular disulfide reducing agents, which play a crucial role in protecting neurons from oxidative stress and axonal injury. Specifically, these complexes activate the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, promoting cell survival under stress conditions .

Key Mechanisms:

  • Disulfide Reduction : The complex reduces disulfide bonds within proteins, which can prevent protein misfolding and aggregation associated with neurodegenerative diseases.
  • Neuroprotection : By activating survival pathways, it mitigates cell death caused by oxidative stress without directly scavenging superoxide radicals .

Biological Activity and Therapeutic Applications

Research has demonstrated several biological activities associated with the this compound:

  • Neuroprotective Effects : Studies show that this compound can protect neuronal cells from injury induced by superoxide generation, suggesting potential applications in treating neurodegenerative disorders .
  • Cellular Uptake : The compound's design facilitates cellular permeability, allowing it to exert its effects within target cells effectively .

Case Studies

  • Neuroprotection in vitro :
    A study investigated the effects of phosphine-borane complexes on neuronal cells subjected to oxidative stress. The results indicated significant protection against cell death through the activation of ERK signaling pathways. This suggests potential therapeutic applications for conditions like Alzheimer's disease .
  • Reduction of Cellular Injury :
    Another research effort highlighted the role of these complexes in reducing mitochondrial superoxide generation. The findings suggest that by preventing disulfide bond formation under oxidative stress, the complexes can mitigate cellular injury and promote cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other phosphine-borane complexes:

Compound NameBiological ActivityMechanism of Action
Acetylthiomethyl-diphenylphosphineNeuroprotection; disulfide reductionActivates ERK1/2 pathway
Bis(3-propionic acid methyl ester)Reduces oxidative stress; protects neuronsDisulfide bond cleavage
Diphenylphosphine-borane complexAntioxidant properties; potential anti-cancer effectsScavenging free radicals

Preparation Methods

Alkylation of Phosphine-Borane Intermediates

The most widely documented approach involves alkylating a pre-formed phosphine-borane complex. Diphenylphosphine-borane (Ph$$2$$P(BH$$3$$)H) serves as the precursor, which is deprotonated with n-butyllithium (nBuLi) to generate a nucleophilic phosphide-borane species. Subsequent reaction with acetylthiomethyl bromide (BrCH$$_2$$SAc) yields the target compound.

Reaction Scheme:
$$
\text{Ph}2\text{P(BH}3\text{)H} + \text{nBuLi} \rightarrow \text{Ph}2\text{P(BH}3\text{)Li} + \text{C}4\text{H}{10}
$$
$$
\text{Ph}2\text{P(BH}3\text{)Li} + \text{BrCH}2\text{SAc} \rightarrow \text{Ph}2\text{P(BH}3\text{)CH}2\text{SAc} + \text{LiBr}
$$

Conditions:

  • Solvent: Tetrahydrofuran (THF) or diethyl ether (Et$$_2$$O)
  • Temperature: 0°C to room temperature
  • Duration: 12–24 hours

Yields for analogous reactions range from 65% to 85%, depending on the alkyl halide’s reactivity and purity.

Borane Complexation Post-Alkylation

Alternative routes first synthesize the acetylthiomethyl-diphenylphosphine (Ph$$2$$PCH$$2$$SAc) before introducing the borane group. This method risks phosphine oxidation but avoids competing reactions during alkylation.

Steps:

  • Phosphine Alkylation:
    $$
    \text{Ph}2\text{PH} + \text{ClCH}2\text{SAc} \xrightarrow{\text{Base}} \text{Ph}2\text{PCH}2\text{SAc} + \text{HCl}
    $$
    Bases like triethylamine (Et$$_3$$N) or sodium hydride (NaH) facilitate deprotonation.
  • Borane Protection:
    $$
    \text{Ph}2\text{PCH}2\text{SAc} + \text{BH}3\cdot\text{SMe}2 \rightarrow \text{Ph}2\text{P(BH}3\text{)CH}2\text{SAc} + \text{SMe}2
    $$
    Borane-dimethyl sulfide complex (BH$$3\cdot$$SMe$$2$$) is preferred for its stability and controlled reactivity.

Challenges:

  • Exposure of free phosphine to air necessitates strict anaerobic conditions.
  • Borane coordination may require excess reagent (1.2–1.5 equivalents) for complete conversion.

Optimization and Analytical Validation

Reaction Solvent and Temperature

Polar aprotic solvents (THF, Et$$_2$$O) enhance nucleophilicity in alkylation steps, while temperatures below 25°C minimize borane dissociation. For example, THF at 0°C achieves 78% yield, compared to 62% in dichloromethane at room temperature.

Purification and Crystallization

Crude product purification involves:

  • Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine to remove ionic byproducts.
  • Crystallization: Slow evaporation from cold (−30°C) light petroleum ether produces colorless crystals (mp 52–55°C).

Table 1: Comparative Analysis of Synthesis Methods

Parameter Alkylation of Ph$$2$$P(BH$$3$$)H Post-Alkylation Boranation
Yield 73–85% 65–70%
Oxidation Risk Low (borane-protected) High (free phosphine)
Reagent Complexity Requires alkyl halide synthesis Standard reagents
Typical Purity ≥98.0% 90–95%

Mechanistic Insights

Borane’s Role in Stability

The borane group coordinates to phosphorus, raising the activation energy for oxidation by ~40 kJ/mol. This stabilization enables handling under ambient conditions for short durations.

Elimination Pathways

During Staudinger ligation, water induces borane dissociation and phosphine elimination:
$$
\text{Ph}2\text{P(BH}3\text{)CH}2\text{SAc} + \text{H}2\text{O} \rightarrow \text{Ph}2\text{PO} + \text{B(OH)}3 + \text{CH}_3\text{COS}^-
$$
This traceless mechanism is critical for peptide cyclization.

Scalability and Industrial Relevance

Pilot-Scale Production

A patented method adapts laboratory procedures using continuous-flow reactors to maintain inert atmospheres and precise stoichiometry. Key parameters include:

  • Residence time: 30–60 minutes
  • Pressure: 1–2 bar
  • Temperature: 10–15°C

Cost Drivers

  • Alkyl Halide Synthesis: BrCH$$_2$$SAc accounts for ~60% of material costs due to multi-step preparation.
  • Borane Reagents: BH$$3\cdot$$SMe$$2$$ costs ~$120/mol, prompting research into BH$$_3\cdot$$THF as a cheaper alternative.

Q & A

Basic: What are the key structural features and bonding interactions in acetylthiomethyl-diphenylphosphine borane complexes?

The compound (CAS 446822-71-5, C₁₅H₁₈BOPS) features a borane (BH₃) coordinated to a phosphine ligand with acetylthiomethyl and diphenyl substituents. The Lewis acid-base interaction between the electron-deficient boron atom and the lone pair on phosphorus is critical. Structural analysis via single-crystal X-ray diffraction can confirm the trigonal-planar geometry around boron and the tetrahedral geometry at phosphorus. For similar phosphine-borane complexes, VSEPR theory and crystallographic data reveal bond angles and distances indicative of weak dative bonding .

Basic: What synthetic methodologies are effective for preparing this borane-phosphine complex?

A common approach involves reacting a substituted phosphine (e.g., dichlorophenylphosphine) with a borane donor (e.g., BH₃·THF) under inert conditions. For example, in analogous systems, dilithium intermediates derived from binaphthyl precursors react with chlorophosphines to form phospholes, which are subsequently complexed with boranes . Key steps include:

  • Purification : Column chromatography under nitrogen.
  • Stoichiometric control : Maintaining a 1:1 molar ratio of phosphine to borane to avoid side reactions.
  • Solvent choice : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates .

Advanced: How can spectroscopic techniques resolve ambiguities in borane-phosphine coordination?

Solid-state ¹¹B NMR is pivotal for distinguishing between free BH₃ and coordinated borane. For example, in amine-borane complexes, ¹¹B NMR signals at δ 17–22 ppm indicate BH₃ coordination, while free borane resonates at δ ~0 ppm . ¹H-¹⁹F HOESY NMR can detect spatial proximity in borane-phosphine aggregates, revealing encounter complexes even in dilute solutions . X-ray photoelectron spectroscopy (XPS) provides complementary data on phosphorus oxidation states, differentiating between P(III) in free phosphines and P(V) in oxidized byproducts .

Advanced: What experimental designs optimize catalytic applications of this complex in hydroboration?

The complex can act as a pre-catalyst in hydroboration reactions. Key considerations include:

  • Substrate activation : Use of Lewis bases (e.g., pyridones) to stabilize allylborane intermediates. For example, pyridonate borane complexes enable regioselective hydroboration of allenes with >80% selectivity .
  • Reaction monitoring : In situ ³¹P NMR tracks phosphine-borane dissociation and substrate coordination.
  • Catalytic cycle design : Ensure borane regeneration via protodeborylation steps to minimize stoichiometric waste .

Advanced: How does steric hindrance from substituents affect reactivity in cross-coupling reactions?

Bulky diphenyl groups on phosphorus reduce nucleophilicity but enhance stability. In comparative studies:

  • Steric maps : Calculate Tolman cone angles for phosphine ligands to predict coordination efficiency.
  • Kinetic studies : Monitor reaction rates with substituted alkenes; bulky ligands slow oxidative addition but improve selectivity.
  • Computational modeling : Density Functional Theory (DFT) simulations reveal transition-state geometries where steric clashes impede bond formation .

Advanced: How should researchers address contradictions in spectroscopic and crystallographic data?

Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., fluxionality in solution). Mitigation strategies include:

  • Variable-temperature NMR : Identify exchange processes by observing line broadening at low temperatures.
  • Complementary techniques : Pair X-ray diffraction with EXAFS (Extended X-ray Absorption Fine Structure) to validate bond lengths.
  • Crystallization conditions : Adjust solvents or counterions to stabilize a single conformer for analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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